NTMT1 Inhibitory Potency: 16-Fold Improvement Over Parent Compound BM30
DC432 exhibits an IC50 of 54 ± 4 nM against NTMT1, representing a 16-fold improvement in inhibitory potency compared to its parent peptidomimetic BM30 (IC50 = 0.89 ± 0.10 µM) [1]. This quantitative difference was established in identical biochemical assays measuring NTMT1 enzymatic activity [2].
| Evidence Dimension | NTMT1 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 54 ± 4 nM |
| Comparator Or Baseline | BM30 (deamino-nTyr-Pro-Lys-Arg-NH2): 0.89 ± 0.10 µM |
| Quantified Difference | ~16-fold increase in potency (0.89 µM / 0.054 µM ≈ 16.5) |
| Conditions | Biochemical enzymatic assay measuring NTMT1 methyltransferase activity |
Why This Matters
A 16-fold potency gain enables DC432 to achieve target engagement at lower concentrations, reducing potential off-target effects in cellular assays and improving signal-to-noise in probe studies.
- [1] Mackie BD, Chen D, Dong G, Dong C, Parker H, Schaner Tooley CE, Noinaj N, Min J, Huang R. Selective Peptidomimetic Inhibitors of NTMT1/2: Rational Design, Synthesis, Characterization, and Crystallographic Studies. J Med Chem. 2020 Sep 10;63(17):9512-9522. doi:10.1021/acs.jmedchem.0c00689. View Source
- [2] PeptideDB. DC432 Product Database. IC50: 54 nM (NTMT1/2). Reference: Mackie BD, et al. J Med Chem. 2020;63(17):9512-9522. View Source
